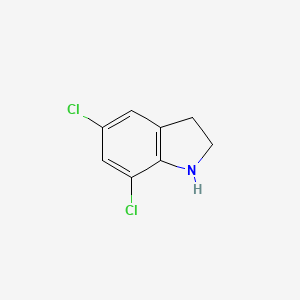5,7-Dichloroindoline
CAS No.: 70555-58-7
Cat. No.: VC14426252
Molecular Formula: C8H8Cl3N
Molecular Weight: 224.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70555-58-7 |
|---|---|
| Molecular Formula | C8H8Cl3N |
| Molecular Weight | 224.5 g/mol |
| IUPAC Name | 5,7-dichloro-2,3-dihydro-1H-indole;hydrochloride |
| Standard InChI | InChI=1S/C8H7Cl2N.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H |
| Standard InChI Key | MWIGYJZZNANODK-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C1C=C(C=C2Cl)Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
5,7-Dichloroindoline belongs to the indoline family, characterized by a fused bicyclic system comprising a benzene ring and a partially saturated pyrrolidine ring. The chlorine substituents occupy the 5th and 7th positions of the aromatic moiety, as confirmed by its IUPAC name, 5,7-dichloro-2,3-dihydro-1H-indole . The SMILES notation (C1CNC2=C1C=C(C=C2Cl)Cl) explicitly defines the connectivity of atoms, highlighting the dihydroindole core and chlorination pattern .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇Cl₂N | |
| Molecular Weight | 188.05 g/mol | |
| CAS Registry Number | 70555-58-7 | |
| IUPAC Name | 5,7-dichloro-2,3-dihydro-1H-indole |
Physical and Chemical Characteristics
Experimental data on the compound’s physical properties, such as melting point, boiling point, and solubility, are notably absent from publicly available literature . Computational predictions suggest moderate lipophilicity (LogP ≈ 2.8–3.2), consistent with its chlorine substituents and aromatic system . The compound’s vapor pressure at 25°C is estimated to be negligible (≤0.1 mmHg), indicating low volatility under standard laboratory conditions .
Synthesis and Manufacturing
Industrial Production
Research Findings and Applications
Pharmaceutical Research
Though direct biological studies on 5,7-Dichloroindoline are lacking, its structural analogs have demonstrated activity as kinase inhibitors and serotonin receptor modulators . The chlorine atoms may enhance binding affinity to hydrophobic enzyme pockets, while the indoline scaffold provides a rigid framework for molecular interactions . Researchers hypothesize its utility in synthesizing prodrugs or fluorescent probes, though these applications remain speculative without experimental validation .
Materials Science
Chlorinated indoles are occasionally employed in organic electronics due to their electron-withdrawing properties . 5,7-Dichloroindoline could serve as a precursor for conjugated polymers or charge-transport materials, though its potential in this domain has yet to be explored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume